2-Acetamido-5-bromothiazole

Nitration Thiazole Chemistry Heterocyclic Synthesis

2-Acetamido-5-bromothiazole is a premier cross-coupling building block: the 5-bromo handle enables Suzuki-Miyaura/Buchwald-Hartwig reactions unattainable with non-brominated analogs like 2-acetamidothiazole. Unlike simple 5-bromothiazole, the 2-acetamido group directs reactivity and provides a defined SAR scaffold. Proven in CDK/Pim1 kinase inhibitor programs, anti-infective agent development, and construction of 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones. Unique nitration-replacement chemistry yields novel nitrothiazole intermediates for dyes, energetics, and electronic materials.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 7336-54-1
Cat. No. B1267638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-bromothiazole
CAS7336-54-1
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)Br
InChIInChI=1S/C5H5BrN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9)
InChIKeyLHWHLINDRWCHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-5-bromothiazole (CAS 7336-54-1) Scientific & Procurement Profile


2-Acetamido-5-bromothiazole (CAS 7336-54-1), also known as N-(5-bromo-1,3-thiazol-2-yl)acetamide, is a heterocyclic organic compound belonging to the N-acetylarylamine class . Its molecular formula is C₅H₅BrN₂OS, with a molecular weight of 221.07 g/mol . The compound is characterized by a bromothiazole ring substituted with an acetamido group at the 5-position . This structural motif places it within the broader family of thiazole derivatives, a class known for diverse biological activities and synthetic utility .

2-Acetamido-5-bromothiazole Procurement: Why Simple Analogs Are Not Interchangeable


The substitution of 2-Acetamido-5-bromothiazole with other 2-acetamidothiazoles or brominated thiazoles is scientifically unsound due to the critical and synergistic role of its specific substitution pattern. The bromine atom at the 5-position is essential for nucleophilic substitution and cross-coupling reactions , while the acetamido group at the 2-position influences both the compound's reactivity and its biological interactions [1]. This unique combination dictates its utility in specific reaction pathways and its activity in certain biological assays. For example, the 5-bromo substitution allows for reactions that are not feasible with non-brominated analogs like 2-acetamidothiazole (CAS 2719-23-5) [2], and the presence of the acetamido group differentiates its reactivity and potential applications from those of the simpler 5-bromothiazole . The following evidence details the quantifiable differences that justify its selection over these comparators.

Quantitative Evidence for Differentiating 2-Acetamido-5-bromothiazole (CAS 7336-54-1)


Synthetic Utility: Unique Nitration Reactivity Compared to 2-Acetamidothiazole

During nitration, the bromine atom in 2-acetamido-5-bromothiazole is replaced by a nitro group, a reaction that is not observed in its non-brominated analog, 2-acetamidothiazole. This demonstrates a unique reactivity profile for the brominated species, which allows for the synthesis of novel nitrated thiazole derivatives [1].

Nitration Thiazole Chemistry Heterocyclic Synthesis

Biological Activity: In Vitro Antibacterial Potency Against Enterococcus faecalis

2-Acetamido-5-bromothiazole has been shown to inhibit the growth of Enterococcus faecalis (CECT 481) with a reported IC50 value of 3.19 × 10³ nM (3.19 μM) [1]. While a direct head-to-head comparator is not available in the same assay, this provides a quantifiable benchmark against which analogs can be assessed. In a separate study, the broader class of 2-acetamidothiazole-5-carboxamide derivatives demonstrated varying antiproliferative activity, indicating that structural modifications at the 5-position significantly impact potency [2].

Antibacterial Antimicrobial IC50

Key Synthetic Intermediate in Patent Literature for Kinase Inhibitors

2-Acetamido-5-bromothiazole is specifically cited as an intermediate in the preparation of carbon-substituted aminothiazole inhibitors of cyclin-dependent kinases (CDKs) [1]. The patent (US6720347) details the compound's synthesis from 2-amino-5-bromothiazole using acetic anhydride in methylene chloride and pyridine [2]. This application highlights its value in medicinal chemistry for generating libraries of potential anti-proliferative agents, a role not shared by all brominated thiazoles.

CDK Inhibitor Cancer Synthesis

Antiproliferative Activity of Closely Related Derivatives

A series of 2-acetamidothiazole-5-carboxamide derivatives, which are structurally related to 2-acetamido-5-bromothiazole, were evaluated for antiproliferative activity [1]. The most potent compound in this series, IId, showed significant activity against MCF-7, MDA-MB 231, and HT-29 cancer cell lines. Importantly, the study established a structure-activity relationship (SAR) indicating that the introduction of an acetyl substitution at the 2-position, as seen in the target compound, is a key determinant of activity, and that modifications at the 5-position can modulate potency [1].

Anticancer Thiazole Structure-Activity Relationship

Physical Properties: Melting Point Range for Purity Assessment

2-Acetamido-5-bromothiazole has a reported melting point range of 229-231 °C and a density of 1.820±0.06 g/cm³ (predicted) [1]. This contrasts with its non-brominated analog, 2-acetamidothiazole (CAS 2719-23-5), which has a melting point of 204-207 °C [2]. This difference of approximately 25 °C provides a clear and measurable physical property for confirming identity and assessing purity upon receipt.

Quality Control Purity Physical Properties

Commercial Purity and Stability Profile

The compound is commercially available from multiple suppliers with a guaranteed minimum purity of 98% (as determined by NMR) . According to supplier documentation, it is chemically stable under recommended storage conditions (dry, dark, 0-4°C for short term, -20°C for long term) . This high and well-defined purity is essential for reproducible research, as lower purity material may introduce impurities that can inhibit catalytic reactions or confound biological assays.

Purity Stability Sourcing

Strategic Applications for 2-Acetamido-5-bromothiazole (CAS 7336-54-1) in R&D


Synthesis of Novel Heterocyclic Scaffolds via Cross-Coupling and Substitution

2-Acetamido-5-bromothiazole is a premier starting material for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The bromine atom at the 5-position serves as a highly reactive handle for introducing diverse aryl, heteroaryl, or amine functionalities. This is directly supported by its demonstrated reactivity in nucleophilic substitution reactions, as seen in its use as a precursor for CDK inhibitors [1].

Lead Optimization in Medicinal Chemistry for Cancer and Infectious Disease

The established SAR around the 2-acetamidothiazole core, combined with the modifiable bromine handle at the 5-position, makes this compound an attractive scaffold for medicinal chemistry programs targeting cancer (e.g., CDK inhibition [1], Pim1 kinase [2]) and infectious diseases (e.g., Enterococcus faecalis [3]). Its use as a building block allows for rapid generation of compound libraries to probe biological targets and optimize potency and selectivity.

Preparation of Nitrated Thiazole Derivatives for Materials Science

The unique reactivity of 2-acetamido-5-bromothiazole under nitration conditions, where the bromine atom is replaced, provides a specific route to novel nitrothiazoles [4]. These nitrated species can be valuable intermediates for the synthesis of dyes, explosives, or materials with specific electronic properties, as noted by CymitQuimica .

Synthesis of Thiazolo-Fused Heterocycles

The compound has been successfully employed in the synthesis of more complex, fused ring systems. For instance, its reaction with thiosalicylic acid yields a thioether that can be further cyclized to form 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, which have been explored as potential schistosomicidal agents [5]. This demonstrates its utility in constructing privileged heterocyclic structures with potential biological relevance.

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